![molecular formula C15H14N2O4S2 B3856617 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B3856617.png)
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine
描述
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine, also known as NPTS, is a chemical compound that has been widely used in scientific research. NPTS has a unique structure that makes it useful in various applications, including biochemical and physiological studies, as well as in the development of new drugs.
作用机制
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine works by reacting with thiols to form a highly fluorescent adduct. The reaction is specific to thiols and does not occur with other biomolecules, such as amino acids or nucleotides. The fluorescence of the adduct can be measured using a fluorescence spectrophotometer, allowing researchers to quantify the amount of thiols present in a biological sample.
Biochemical and physiological effects:
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiols in oxidative stress, inflammation, and cancer. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has also been used to develop new drugs that target thiols in these processes. In addition, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been used to study the pharmacokinetics and pharmacodynamics of thiols in vivo.
实验室实验的优点和局限性
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has several advantages for lab experiments. It is a highly specific probe that can be used to detect the presence of thiols in biological samples with high sensitivity and selectivity. It is also easy to use and does not require any special equipment. However, there are some limitations to the use of 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine. It is not suitable for detecting thiols in complex biological samples, such as blood or urine, due to interference from other biomolecules. In addition, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has limited stability and may degrade over time, leading to false results.
未来方向
There are several future directions for the use of 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine in scientific research. One area of interest is the development of new drugs that target thiols in cancer and other diseases. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to screen for potential drug candidates and to study their mechanism of action. Another area of interest is the development of new probes that can detect other biomolecules with high specificity and selectivity. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can serve as a model for the development of such probes. Finally, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to study the role of thiols in aging and age-related diseases, such as Alzheimer's and Parkinson's disease.
科学研究应用
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes, including redox regulation, signal transduction, and enzyme catalysis. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to study the role of thiols in these processes and to develop new drugs that target thiols.
属性
IUPAC Name |
3-(4-nitrophenyl)sulfonyl-2-phenyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-17(19)13-6-8-14(9-7-13)23(20,21)16-10-11-22-15(16)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZRSDLFHNFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



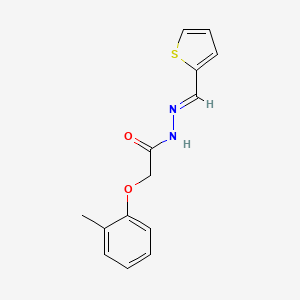
![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)

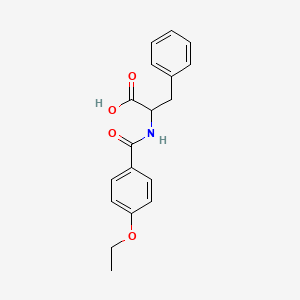
![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)

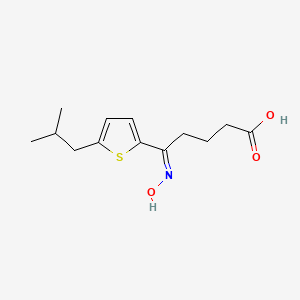
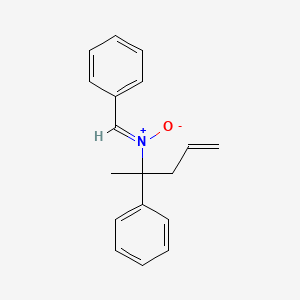

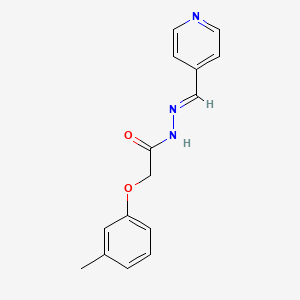
![4-[2-(2-furylmethylene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3856597.png)


![1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]](/img/structure/B3856614.png)